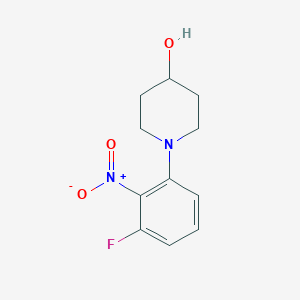

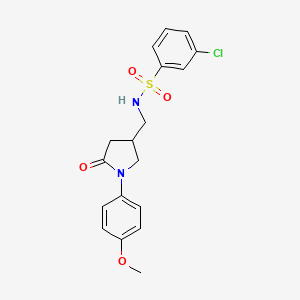

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

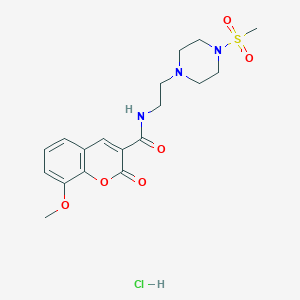

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol is a chemical compound with the empirical formula C11H13FN2O3 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [O-]N+C=C1)=C1N(CCC2)CC2O)=O . The InChI key for this compound is PUEOIIRRWGCFQJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of this compound is 240.23 . It is a solid substance .Aplicaciones Científicas De Investigación

Reversible Fluorescence Probe Development

A study by Wang, Ni, and Shao (2016) in "Talanta" demonstrated the synthesis of a reversible fluorescent probe incorporating a 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group into a 7-nitrobenzoxadiazole (NBD) fluorophore. This probe was developed based on the reversible redox reaction of 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol with oxidative ClO(-) and reductive ascorbic acid (AA). It displayed sensitive and selective On-Off-On fluorescent responses to ClO(-)/AA and was successfully applied to monitor the ClO(-)/AA redox cycle in living HeLa cells under physiological conditions (Wang, Ni, & Shao, 2016).

Corrosion Inhibition Studies

Kaya et al. (2016) in the "Journal of The Taiwan Institute of Chemical Engineers" explored the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. Through quantum chemical calculations and molecular dynamics simulations, they investigated the global reactivity parameters and adsorption behaviors of these derivatives on Fe surfaces. The study revealed a correlation between these parameters and the inhibition efficiencies, providing insights into the application of piperidine derivatives in corrosion protection (Kaya et al., 2016).

Photostability and Photodegradation of Pharmaceuticals

Fasani et al. (2006) in "The Journal of Organic Chemistry" examined the intramolecular electron transfer in the photochemistry of some nitrophenyldihydropyridines, which can be structurally related to 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol. They studied the photolability of these compounds, which are often used as drugs, and found that the fluorescence is quenched in nitrophenyl derivatives due to intramolecular electron transfer. This research highlights the importance of understanding photostability and photodegradation mechanisms in the development of pharmaceuticals (Fasani, Fagnoni, Dondi, & Albini, 2006).

Mecanismo De Acción

While the specific mechanism of action for 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol is not available, related compounds such as piperidin-4-ol derivatives have been evaluated for their potential treatment of HIV . These compounds are believed to act as antagonists of the CCR5 receptor, which is essential for HIV-1 entry into cells .

Propiedades

IUPAC Name |

1-(3-fluoro-2-nitrophenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c12-9-2-1-3-10(11(9)14(16)17)13-6-4-8(15)5-7-13/h1-3,8,15H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWPNGIZNNUZHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C(=CC=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one](/img/structure/B2986284.png)

![2-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2986292.png)

![2-(4-oxo-2-thioxo-5-{[2-(trifluoromethyl)phenyl]methylene}-1,3-thiazolan-3-yl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2986295.png)

![N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2986296.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2986298.png)